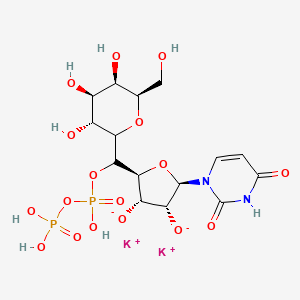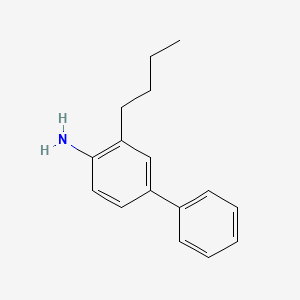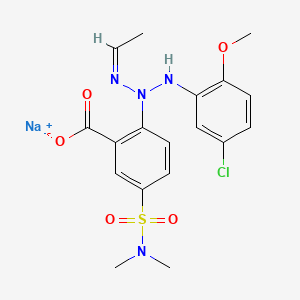
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and phenyl groups in the structure may impart additional reactivity and specificity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- typically involves the cyclization of appropriate precursors containing selenium, chlorine, and phenyl groups. Common synthetic routes may include:
Cyclization Reactions: Using selenium-containing reagents and appropriate catalysts.
Substitution Reactions: Introducing chlorine and phenyl groups through electrophilic or nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- may undergo various chemical reactions, including:
Oxidation: Forming selenium oxides or other oxidized derivatives.
Reduction: Reducing the selenium center to form selenides.
Substitution: Replacing chlorine or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while substitution reactions may produce various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its selenium-containing structure.
Industry: Utilizing its unique properties in materials science and catalysis.
Mécanisme D'action
The mechanism by which 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- exerts its effects may involve:
Molecular Targets: Interacting with specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to oxidative stress or cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: Without the chlorine and phenyl groups.
6-Chloro-2-phenylbenzisoselenazol: Lacking the 3(2H)-one moiety.
Other Selenium-Containing Heterocycles: Such as selenazoles or selenadiazoles.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is unique due to the combination of selenium, chlorine, and phenyl groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
81744-06-1 |
|---|---|
Formule moléculaire |
C13H8ClNOSe |
Poids moléculaire |
308.63 g/mol |
Nom IUPAC |
6-chloro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8ClNOSe/c14-9-6-7-11-12(8-9)17-15(13(11)16)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
GSGCUMAHCJUQGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


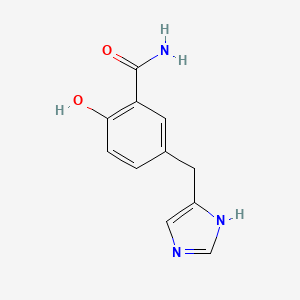

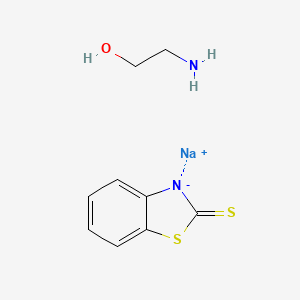


![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
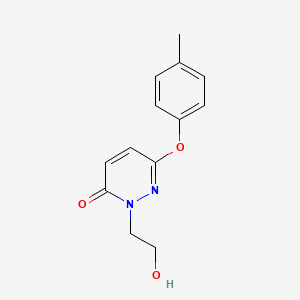
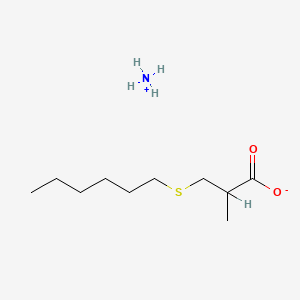
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
